Boc-LRR-AMC (trifluoroacetate salt)

Description

Overview of its Significance in Biochemical Research

The primary significance of Boc-LRR-AMC in biochemical research is its function as a fluorogenic substrate for measuring the trypsin-like activity of the proteasome. medchemexpress.com The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The trypsin-like activity is one of the three major proteolytic activities of the proteasome.

When Boc-LRR-AMC is introduced to a sample containing active proteasomes, the enzyme recognizes the LRR peptide sequence and cleaves the amide bond between the C-terminal arginine and the AMC group. nih.gov This cleavage event liberates the AMC fluorophore, which was previously non-fluorescent in its conjugated state. ubiqbio.com The free AMC can then be excited by light at a wavelength of approximately 340-360 nm, and it will emit fluorescent light at around 440-460 nm. The intensity of this fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the proteasome. ubiqbio.com

This allows researchers to:

Quantify the trypsin-like activity of the 20S and 26S proteasomes. medchemexpress.com

Screen for inhibitors of the proteasome by measuring the reduction in fluorescence.

Study the kinetics of proteasome activity.

Historical Context of Fluorogenic Protease Substrates

The development of fluorogenic protease substrates has been a significant advancement in biochemistry, allowing for highly sensitive and continuous monitoring of enzyme activity. taylorandfrancis.comscbt.com Before the advent of fluorogenic substrates, researchers often relied on less sensitive colorimetric assays or discontinuous methods that were more laborious.

The timeline for the development of key protease substrates includes:

1962: The first colorimetric substrates, p-nitroanilides, were introduced. researchgate.net

1973: Förster resonance energy transfer (FRET) based substrates were developed. researchgate.net

1976: 7-amino-4-methylcoumarin (B1665955) (AMC)-based fluorogenic substrates were first described. researchgate.net

AMC-based substrates, like Boc-LRR-AMC, quickly gained popularity due to their high sensitivity and the ability to perform real-time kinetic measurements. taylorandfrancis.com The principle behind these substrates is the quenching of the AMC fluorophore's fluorescence when it is part of a larger molecule. ubiqbio.com Enzymatic cleavage releases the AMC, leading to a significant increase in fluorescence. nih.gov

Properties

Molecular Formula |

C35H53F3N10O9 |

|---|---|

Molecular Weight |

814.9 g/mol |

IUPAC Name |

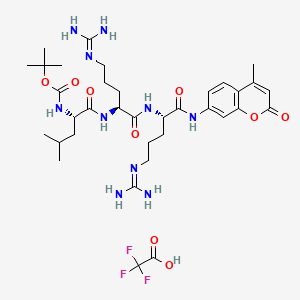

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H52N10O7.C2HF3O2/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;3-2(4,5)1(6)7/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t22-,23-,24-;/m0./s1 |

InChI Key |

WBHVYNXRSPOHJK-NYTZCTPBSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Ii. Molecular Architecture and Functional Implications of Boc Lrr Amc

Peptide Sequence and its Significance (Boc-Leu-Arg-Arg)

The peptide component of the molecule is Boc-Leu-Arg-Arg. This sequence is not arbitrary; it is specifically designed to be recognized and cleaved by enzymes with trypsin-like activity. medchemexpress.com The "Boc" group (t-butyloxycarbonyl) is a protecting group attached to the N-terminus of the leucine (B10760876) (Leu) residue. The sequence consists of Leucine followed by two consecutive Arginine (Arg) residues.

The arrangement of these amino acids, particularly the presence of arginine at the cleavage site, makes the peptide a specific target for certain proteases. nih.gov For instance, Boc-LRR-AMC is well-established as a fluorogenic substrate for the trypsin-like activity of the 20S and 26S proteasome. medchemexpress.comglpbio.com The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The specificity of the Leu-Arg-Arg sequence ensures that the substrate is primarily cleaved by this type of enzyme, allowing for targeted activity assays. ubpbio.comubpbio.com

The 7-amino-4-methylcoumarin (B1665955) (AMC) Fluorophore Moiety

Attached to the C-terminus of the arginine residue is the 7-amino-4-methylcoumarin (AMC) group. AMC is a fluorescent probe commonly used in the study of proteases. When it is part of the larger Boc-LRR-AMC molecule, its fluorescence is quenched.

Table 2: Properties of 7-amino-4-methylcoumarin (AMC)

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | AMC, Coumarin (B35378) 120, 4-methyl-7-aminocoumarin | |

| Molecular Formula | C10H9NO2 | |

| Molecular Weight | 175.2 g/mol | |

| Excitation Maximum | ~340-360 nm |

| Emission Maximum | ~440-460 nm | |

AMC is a member of the coumarin family of fluorophores, which are known for emitting light in the blue region of the spectrum. fluorofinder.commedchemexpress.com Its utility lies in the significant change in its fluorescent properties upon cleavage from the peptide.

Mechanism of Fluorophore Release upon Enzymatic Cleavage

The core of Boc-LRR-AMC's function lies in the enzymatic cleavage of the amide bond between the C-terminal arginine of the peptide and the amino group of AMC. nih.govkhanacademy.org When an enzyme with the appropriate specificity, such as the 20S proteasome, recognizes the Leu-Arg-Arg sequence, it catalyzes the hydrolysis of this bond. ubpbio.com

This cleavage event liberates the free AMC molecule. Once released from the quenching effect of the attached peptide, AMC becomes highly fluorescent. The increase in fluorescence can be monitored using a fluorometer or a fluorescence plate reader at excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively. The rate of the increase in fluorescence is directly proportional to the enzymatic activity, allowing for the quantification of the enzyme's catalytic efficiency. ubpbio.comubpbio.com This makes Boc-LRR-AMC an invaluable substrate for high-throughput screening of enzyme inhibitors and for studying the kinetics of proteasome activity. ubpbio.com

Iii. Methodological Applications in Protease Activity Assays

Quantification of Proteasome Trypsin-Like Activity

Boc-LRR-AMC is specifically designed to measure the trypsin-like activity of the proteasome, one of the three major proteolytic activities of this complex, which cleaves peptide bonds after basic amino acid residues like arginine and lysine.

20S Proteasome Activity Assays

The 20S proteasome is the catalytic core of the larger 26S proteasome complex. Boc-LRR-AMC serves as a fluorogenic substrate for the trypsin-like activity inherent to the β2 subunit of the 20S proteasome. ubpbio.comnih.gov In these assays, the cleavage of the substrate by the proteasome releases AMC, and the resulting fluorescence is measured to quantify enzymatic activity. ubpbio.comglpbio.com The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm. ubpbio.comanjiechem.com

Research studies often employ kinetic assays to monitor the activity of purified 20S proteasomes. ubpbio.com For instance, a typical assay involves mixing the 20S proteasome with Boc-LRR-AMC in a 96-well plate and immediately recording the increase in fluorescence over time. ubpbio.com The linear slope of the resulting curve represents the rate of the reaction and thus the activity of the proteasome. ubpbio.com To ensure the measured activity is specific to the proteasome, control experiments are conducted using cell lysates pre-treated with a known proteasome inhibitor, such as MG132; the fluorescence from these inhibitor-treated lysates is then subtracted from the total measurement. ubpbio.com

| Parameter | Value/Condition | Reference |

|---|---|---|

| Substrate | Boc-LRR-AMC | ubpbio.com |

| Working Concentration | 20-200 µM | ubpbio.comnih.gov |

| Enzyme | Purified 20S Proteasome | ubpbio.com |

| Excitation Wavelength | 340-380 nm | ubpbio.com |

| Emission Wavelength | 440-460 nm | ubpbio.com |

| Assay Type | Kinetic Mode | ubpbio.com |

| Control | Proteasome inhibitor (e.g., MG132) | ubpbio.com |

26S Proteasome Proteolytic Core Activity Assays

Boc-LRR-AMC is also extensively used to quantify the trypsin-like activity of the intact 26S proteasome, which is responsible for the degradation of ubiquitinated proteins in cells. cymitquimica.commedchemexpress.com The 26S complex consists of the 20S catalytic core particle capped by one or two 19S regulatory particles. The assay principle remains the same: measuring the fluorescence of AMC released upon substrate cleavage. glpbio.comanjiechem.com These assays can be performed on purified 26S proteasomes or in total protein lysates from cells or tissues. researchgate.netnih.gov For example, studies have measured proteasome activity in rat forebrains and HEK-293T cells by homogenizing the samples and using Boc-LRR-AMC to determine the trypsin-like activity. nih.gov The integrity and activity of the 26S proteasome are crucial for cellular homeostasis, and assays using this substrate help investigate how mutations or cellular stress affect its function. nih.govnih.gov

General Protease Activity Profiling and Screening

Beyond its specific use for proteasome activity, Boc-LRR-AMC can be integrated into broader protease profiling and screening methodologies. nih.govnih.gov The use of fluorogenic peptide substrates is a well-established method for determining protease specificity. nih.gov Substrate libraries, where different amino acids are systematically placed at various positions in the peptide, can be used to rapidly profile the specificity of a diverse range of proteases. nih.govstanford.edu

Boc-LRR-AMC, as a defined substrate, is particularly useful in high-throughput screening (HTS) campaigns. nih.gov For instance, it has been used to screen chemical libraries to identify compounds that enhance or inhibit 20S proteasome activity. nih.gov In such screens, the substrate allows for a direct measure of how a test compound affects the proteasome's trypsin-like catalytic function. nih.gov

Specificity Evaluation Against Other Proteases

The proteasome possesses three distinct proteolytic activities, each associated with different catalytic β subunits within the 20S core. nih.govnih.govnih.gov These are the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities. A key methodological application of Boc-LRR-AMC is its use in conjunction with other specific substrates to create a detailed profile of these separate activities. nih.govnih.gov This allows researchers to differentiate the trypsin-like activity from the other two major proteasomal activities.

Differentiation from Chymotrypsin-Like Activity

To distinguish trypsin-like from chymotrypsin-like activity, assays are typically run in parallel using specific substrates for each. nih.govresearchgate.net While Boc-LRR-AMC is cleaved by the trypsin-like site (β2), the substrate Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-AMC) is used to measure the chymotrypsin-like activity of the β5 subunit. nih.govnih.gov By comparing the rates of hydrolysis of these two substrates, researchers can determine the relative contribution of each catalytic activity. researchgate.net This approach is critical for studying the effects of specific proteasome inhibitors. For example, some inhibitors like bortezomib (B1684674) can selectively inhibit the chymotrypsin-like activity without affecting the trypsin-like activity, a distinction made clear by the differential cleavage of Suc-LLVY-AMC and Boc-LRR-AMC. nih.gov

Differentiation from Caspase-Like Activity

Similarly, the trypsin-like activity is differentiated from the caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activity of the β1 subunit. nih.govnih.gov The substrate commonly used for the caspase-like site is Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC) or Z-nLPnLD-aminoluciferin. nih.govnih.govpromega.com By running assays with both Boc-LRR-AMC and a caspase-like substrate, the specific activity of each site can be individually quantified. nih.gov This methodology has been used to show that certain compounds or inhibitors can affect the caspase-like and chymotrypsin-like activities while leaving the trypsin-like activity, measured by Boc-LRR-AMC, unaltered. nih.gov The ability to use these specific substrates in parallel is fundamental to understanding the complex allosteric interactions between the different catalytic sites of the proteasome. nih.gov

| Proteasome Activity | Catalytic Subunit | Common Fluorogenic Substrate | Reference |

|---|---|---|---|

| Trypsin-Like | β2 | Boc-LRR-AMC | nih.gov |

| Chymotrypsin-Like | β5 | Suc-LLVY-AMC | nih.govnih.gov |

| Caspase-Like | β1 | Z-LLE-AMC | nih.govnih.gov |

Differentiation from Post-Glutamyl Peptide Hydrolase (PGPH) Activity

In the intricate landscape of cellular proteomics, the ability to dissect the activity of specific proteases from a milieu of enzymatic activities is paramount. The fluorogenic substrate Boc-LRR-AMC (trifluoroacetate salt) serves as a critical tool in this endeavor, particularly in distinguishing the trypsin-like activity of the proteasome from its other catalytic functions, most notably the peptidylglutamyl-peptide hydrolase (PGPH) activity. This differentiation is not based on separating two distinct enzymes, but rather on selectively probing one of the multiple catalytic sites within the proteasome complex itself.

The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, possesses three distinct types of peptidase activities, each localized to different β-subunits within its barrel-shaped structure:

Chymotrypsin-like activity (β5 subunit): Cleaves after large hydrophobic amino acid residues.

Trypsin-like activity (β2 subunit): Cleaves after basic amino acid residues.

Peptidylglutamyl-peptide hydrolase (PGPH) or Caspase-like activity (β1 subunit): Cleaves after acidic amino acid residues. uiowa.eduresearchgate.net

The differentiation between these activities is fundamentally achieved through the rational design of peptide substrates that are preferentially recognized and cleaved by a specific catalytic site. wikipedia.org Boc-LRR-AMC is engineered to be a highly specific substrate for the trypsin-like activity of the proteasome. medchemexpress.com Its peptide sequence, Leucyl-Arginyl-Arginine, terminates with two consecutive basic arginine residues. This structural feature directs the substrate to the active site of the β2 subunit, which has a binding pocket that accommodates basic side chains. as-1.co.jp Cleavage of the peptide bond following the final arginine residue liberates the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a quantifiable fluorescent signal that is directly proportional to the trypsin-like activity. ubpbio.com

Conversely, the PGPH active site (β1 subunit) demonstrates a strong preference for substrates with acidic residues, such as aspartate or glutamate (B1630785), at the cleavage site. nih.gov Therefore, Boc-LRR-AMC is not an effective substrate for the PGPH activity due to the absence of these acidic residues at the key P1 position (the amino acid residue on the N-terminal side of the scissile bond).

The primary method for differentiating trypsin-like activity from PGPH activity using Boc-LRR-AMC involves comparing the fluorescence generated from this substrate with that from a substrate designed specifically for PGPH activity. A commonly used fluorogenic substrate for PGPH is Z-Leu-Leu-Glu-AMC (Z-LLE-AMC). researchgate.net In a typical assay, a cell lysate or purified proteasome preparation would be incubated with each substrate in parallel experiments. High rates of hydrolysis of Boc-LRR-AMC would indicate robust trypsin-like activity, while high hydrolysis rates of Z-LLE-AMC would signify strong PGPH activity.

The following table summarizes the key substrates used to measure the distinct catalytic activities of the proteasome, highlighting the basis for their specificity.

| Proteasome Activity | Catalytic Subunit | Substrate Preference | Example Fluorogenic Substrate | Peptide Sequence |

| Trypsin-like | β2 | Basic (Arg, Lys) | Boc-LRR-AMC | Boc-Leu-Arg-Arg -AMC |

| PGPH / Caspase-like | β1 | Acidic (Glu, Asp) | Z-LLE-AMC | Z-Leu-Leu-Glu -AMC |

| Chymotrypsin-like | β5 | Hydrophobic (Tyr, Phe, Leu) | Suc-LLVY-AMC | Suc-Leu-Leu-Val-Tyr -AMC |

Table 1: Specificity of Fluorogenic Substrates for Different Proteasome Catalytic Activities. The P1 residue, which is critical for substrate recognition and cleavage, is highlighted in bold.

Furthermore, to ensure that the measured activity is indeed from the proteasome and not from other cellular proteases that might also cleave these substrates, a control experiment is essential. This is typically performed by pre-incubating the sample with a specific proteasome inhibitor, such as MG132 or epoxomicin, before adding the fluorogenic substrate. ubpbio.commdpi.commdpi.com The fluorescence generated in the presence of the inhibitor is considered background activity from non-proteasomal proteases. Subtracting this background from the total fluorescence provides a more accurate measurement of the specific proteasome activity. ubpbio.com This control is crucial for accurately attributing the hydrolysis of Boc-LRR-AMC to the proteasome's trypsin-like site, thereby confidently differentiating it from both non-proteasomal activities and the other intrinsic catalytic activities of the proteasome, like PGPH.

Iv. Enzyme Kinetics and Inhibition Studies Utilizing Boc Lrr Amc

Determination of Michaelis-Menten Kinetic Parameters

The interaction between an enzyme and its substrate can be described by Michaelis-Menten kinetics, which are defined by key parameters that reveal the enzyme's efficiency and its affinity for the substrate. Assays using Boc-LRR-AMC at varying concentrations allow for the precise determination of these parameters for the proteasome's trypsin-like (β2) subunit.

The Michaelis constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). nih.gov It is an inverse measure of the enzyme's affinity for its substrate; a low Kₘ value indicates high affinity, meaning the enzyme can become saturated and function efficiently even at low substrate concentrations. nih.gov

In a typical experiment to determine the Kₘ for the proteasome's trypsin-like activity, researchers measure the initial rate of Boc-LRR-AMC hydrolysis at several different concentrations. By plotting these rates against the substrate concentration, a hyperbolic curve is generated. The Kₘ value can then be calculated from this data, often using a Lineweaver-Burk plot (a linearization of the Michaelis-Menten equation). nih.gov While specific Kₘ values for Boc-LRR-AMC can vary based on the specific proteasome type (e.g., constitutive vs. immunoproteasome) and experimental conditions, determining this value is a critical first step in kinetic analysis. For instance, studies on newly developed fluorogenic substrates for other proteasome subunits have reported Kₘ values in the micromolar range, illustrating the typical affinities observed. nih.gov

| Substrate | Target Subunit | Reported Kₘ (μM) | Proteasome Type |

| LU-FS01c | β1c (Caspase-like) | 18 ± 1 | Constitutive (c20S) |

| LU-FS01i | β1i (Caspase-like) | 2.5 ± 0.3 | Immuno (i20S) |

| LU-FS02c | β2c (Trypsin-like) | 24 ± 2 | Constitutive (c20S) |

| LU-FS05i | β5i (Chymotrypsin-like) | 1.8 ± 0.2 | Immuno (i20S) |

This table presents representative Michaelis-Menten constant (Kₘ) values for various selective fluorogenic substrates as determined for purified human proteasomes. Data derived from a study on structure-based substrate design. nih.gov

The turnover number, or kcat, represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time when the enzyme is fully saturated with the substrate. It is a direct measure of the enzyme's catalytic prowess. The ratio kcat/Kₘ is known as the catalytic efficiency and is the most effective measure for comparing the performance of different enzymes or the preference of one enzyme for different substrates.

The determination of kcat for the proteasome's cleavage of Boc-LRR-AMC follows from the Vₘₐₓ value obtained during Michaelis-Menten analysis. Once Vₘₐₓ is known, kcat is calculated by dividing Vₘₐₓ by the total enzyme concentration used in the assay. This provides a concentration-independent constant that defines the intrinsic catalytic capability of the proteasome's trypsin-like subunit.

Characterization of Proteasome Inhibitors

Boc-LRR-AMC is widely used to screen for and characterize inhibitors targeting the trypsin-like activity of the proteasome. By monitoring the inhibition of AMC release from this substrate, researchers can quantify an inhibitor's potency, analyze its kinetic behavior, and determine its selectivity.

The half-maximal inhibitory concentration (IC₅₀) is the most common measure of an inhibitor's potency. It is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. To determine the IC₅₀, proteasome activity is measured using a fixed concentration of Boc-LRR-AMC in the presence of a range of inhibitor concentrations. The resulting data allows for the calculation of the precise concentration needed to achieve 50% inhibition. This value is fundamental for comparing the effectiveness of different inhibitory compounds. For example, in the search for new anticancer agents, novel compounds are screened for their ability to inhibit proteasome activity, and their IC₅₀ values are determined to identify the most promising candidates for further development. nih.gov

| Compound | Proteasome Activity | Cell Line | IC₅₀ (µM) |

| Bortezomib (B1684674) | Chymotrypsin-like | Jurkat | 0.003 ± 0.000 |

| Compound 4 (JHG58) | Chymotrypsin-like | Jurkat | 2.4 ± 0.3 |

| Bortezomib | Chymotrypsin-like | K562 | 0.007 ± 0.001 |

| Compound 4 (JHG58) | Chymotrypsin-like | K562 | 2.7 ± 0.5 |

This table shows representative IC₅₀ values for the approved drug Bortezomib and a novel experimental inhibitor, Compound 4 (JHG58), against the chymotrypsin-like activity in different human cancer cell lines. Such assays are also performed using Boc-LRR-AMC to determine potency against the trypsin-like site. Data derived from a study on new proteasome inhibitor scaffolds. nih.gov

Beyond simple potency, a detailed kinetic analysis provides deeper insight into the inhibitor's mechanism of action (e.g., reversible, irreversible, competitive, non-competitive). For slow-binding or irreversible inhibitors, the analysis involves measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations ([I]). The second-order rate constant (often expressed as k_obs/[I] or k_inact/Kᵢ) is derived from these measurements and reflects the efficiency of enzyme inactivation. researchgate.net

This type of analysis involves monitoring the enzymatic cleavage of Boc-LRR-AMC over time in the presence of an inhibitor. researchgate.net The progress curves reveal whether the inhibition is immediate or time-dependent. This detailed kinetic characterization is crucial for understanding how an inhibitor interacts with the proteasome's β2 subunit and for optimizing its therapeutic potential. researchgate.netresearchgate.net

The 20S proteasome has three distinct types of catalytic activities associated with its β1, β2, and β5 subunits: caspase-like, trypsin-like, and chymotrypsin-like, respectively. nih.govnih.gov For therapeutic applications, the selectivity of an inhibitor for these different active sites is a critical factor. Boc-LRR-AMC is an indispensable part of a standard panel of fluorogenic substrates used to profile inhibitor selectivity. nih.govubpbio.com

In these assays, the inhibitory effect of a compound is tested in parallel against the three different activities using their specific substrates. By comparing the degree of inhibition of Boc-LRR-AMC cleavage (β2 activity) with that of substrates for the other subunits, a clear profile of the inhibitor's selectivity can be established. For example, the approved drug Bortezomib primarily inhibits the chymotrypsin-like (β5) activity, with much less effect on the trypsin-like activity measured with Boc-LRR-AMC at therapeutic concentrations. nih.gov

| Substrate | Peptide Sequence | Proteasome Activity | Target Subunit |

| Boc-LRR-AMC | Boc-Leu-Arg-Arg-AMC | Trypsin-like | β2 |

| Suc-LLVY-AMC | Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like | β5 |

| Z-LLE-AMC | Z-Leu-Leu-Glu-AMC | Caspase-like | β1 |

| Ac-PAL-AMC | Ac-Pro-Ala-Leu-AMC | (Immuno) Caspase-like | β1i |

| Ac-ANW-AMC | Ac-Ala-Asn-Trp-AMC | (Immuno) Chymotrypsin-like | β5i |

This table lists the common fluorogenic substrates used to profile the activity and inhibition of the different catalytic subunits of the constitutive proteasome and immunoproteasome. nih.govnih.govubpbio.comresearchgate.net

Characterization of Proteasome Activators

The fluorogenic peptide Boc-LRR-AMC is a critical tool for investigating the function of proteasome activators. As a substrate for the trypsin-like activity of the proteasome, its cleavage provides a direct measure of enzymatic function. medchemexpress.com This allows researchers to quantify how various molecules enhance the proteasome's proteolytic capabilities.

The efficiency of a proteasome activator is determined by its ability to increase the rate of substrate degradation by the proteasome. Boc-LRR-AMC is employed in in vitro kinetic assays to measure this enhancement. nih.gov The assay quantifies the trypsin-like activity of the 20S or 26S proteasome by monitoring the release of the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) upon cleavage of the Boc-LRR-AMC peptide. nih.gov The rate of this reaction, observed as an increase in fluorescence over time, is directly proportional to the proteasome's activity. ubpbio.com

To evaluate an activator, the baseline activity of the purified proteasome is first measured using a defined concentration of Boc-LRR-AMC, typically in the range of 50-200 µM. ubpbio.comubpbio.com The activator is then introduced into the reaction, and the change in the rate of AMC release is recorded. A significant increase in this rate indicates that the molecule is an effective proteasome activator. For example, the activator PA28beta has been shown to enhance the cleavage of fluorogenic substrates by the 20S proteasome. ubpbio.com

The following table illustrates typical data obtained from an assay evaluating a hypothetical proteasome activator using Boc-LRR-AMC. The activity is measured as the rate of fluorescence increase, which corresponds to the rate of substrate cleavage.

Table 1: Evaluation of Proteasome Activator Efficiency using Boc-LRR-AMC

| Condition | Proteasome Concentration (nM) | Activator Concentration (nM) | Rate of Boc-LRR-AMC Cleavage (FU/min) | Fold Activation |

|---|---|---|---|---|

| 20S Proteasome alone | 20 | 0 | 150 | 1.0 |

| 20S Proteasome + Activator | 20 | 50 | 450 | 3.0 |

| 20S Proteasome + Activator | 20 | 100 | 750 | 5.0 |

| 20S Proteasome + Activator | 20 | 200 | 1200 | 8.0 |

FU/min = Fluorescence Units per minute. Data are hypothetical and for illustrative purposes.

Proteasome activators typically function through allosteric modulation. They bind to sites on the proteasome α-rings, which are distinct from the catalytic β-subunits located in the core of the barrel-shaped 20S particle. harvard.edu This binding event induces a conformational change in the α-subunits, leading to the opening of a gate that is normally closed. harvard.edu This "gate-opening" mechanism allows substrates like Boc-LRR-AMC easier access to the proteolytic chamber, thereby increasing the rate of degradation. nih.govharvard.edu

Studies utilizing Boc-LRR-AMC help to elucidate these allosteric mechanisms. By comparing the kinetics of substrate cleavage in the presence and absence of an activator, researchers can infer the nature of the allosteric regulation. For instance, an activator might increase the Vmax (maximum reaction rate) of the enzyme for Boc-LRR-AMC without significantly changing the Km (substrate concentration at half-maximum velocity), suggesting that the activator's primary role is to increase the accessibility of the substrate to the active sites rather than altering the affinity of the active sites themselves.

Natural proteasome activators like PA28 and PA200 function in this manner. harvard.edu They complex with the 20S proteasome and trigger the conformational changes necessary for activation. harvard.edu Synthetic or discovered small-molecule activators are often characterized to see if they mimic this allosteric mechanism. The use of Boc-LRR-AMC is fundamental in these studies, as it provides the quantitative measure of activity needed to probe the functional consequences of the activator binding to the proteasome complex. The regulation of the 20S proteasome's gate is a key aspect of its function, and activators that control this gate are crucial for cellular processes. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| Boc-LRR-AMC (trifluoroacetate salt) | Boc-Leu-Arg-Arg-AMC, Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin |

| 7-amino-4-methylcoumarin | AMC |

| Suc-Leu-Leu-Val-Tyr-AMC | Suc-LLVY-AMC |

| Z-Leu-Leu-Glu-AMC | - |

| Ac-Arg-Leu-Arg-AMC | Ac-RLR-amc |

| Ac-Pro-Ala-Leu-AMC | Ac-PAL-AMC |

| Ac-Ala-Asn-Trp-AMC | Ac-ANW-amc |

| Ac-norleucyl-prolyl-norleucinal-aspartate-aminoluciferin | Ac-nLPnLD-aminoluciferin |

| N-acetyl-L-leucyl-L-leucyl-L-norleucinal | ALLN |

| MG132 | - |

| PS-341 | Bortezomib |

| Epoxomicin | - |

| Sodium dodecyl sulfate | SDS |

V. Advanced Assay Methodologies and Research Contexts

Fluorometric Detection Principles

The use of Boc-LRR-AMC in research heavily relies on the principles of fluorometry, a highly sensitive detection method.

To accurately measure the enzymatic activity, it is crucial to use the optimal excitation and emission wavelengths for the released AMC fluorophore. The fluorescence of AMC can be detected using a fluorometer or a microplate reader. ubpbio.commobitec.com The typical excitation wavelength for AMC ranges from 340 to 380 nm, while the emission wavelength is in the range of 440 to 460 nm. cvmh.frglpbio.comlabscoop.com Researchers often use specific filter sets, such as 360/460 nm, for kinetic measurements of AMC release. ubpbio.comubpbio.com

| Parameter | Wavelength Range (nm) | Specific Examples (nm) | Source(s) |

| Excitation | 340-380 | 360, 380 | cvmh.frubpbio.comglpbio.comlabscoop.comubpbio.com |

| Emission | 440-460 | 460 | cvmh.frubpbio.comglpbio.comlabscoop.comubpbio.com |

Quantifying the enzymatic activity involves measuring the rate of increase in fluorescence over time. This is often done in a kinetic mode, where fluorescence is recorded continuously. ubpbio.comubpbio.com The linear slope of the resulting curve, representing the rate of AMC release, is directly proportional to the enzyme's activity. ubpbio.comubpbio.com

A critical aspect of accurate quantification is background correction. Several factors can contribute to background fluorescence, including the inherent fluorescence of the substrate itself and the presence of other non-specific proteases in the sample that might cleave Boc-LRR-AMC. ubpbio.commobitec.comubpbio.com To account for this, control experiments are essential. The fluorescence from a sample containing the substrate alone, without the enzyme, should be measured and subtracted from the experimental readings. ubpbio.comubpbio.com In more complex samples like cell lysates, pre-treatment with a specific proteasome inhibitor, such as MG132, can be used to determine the fluorescence resulting from the activity of other cellular proteases. ubpbio.commobitec.comubpbio.com This inhibitor-treated reading is then subtracted from the total fluorescence to isolate the proteasome-specific activity. ubpbio.commobitec.comubpbio.com

In Vitro Assay Systems

Boc-LRR-AMC is a versatile substrate that can be used in a variety of in vitro assay systems, from highly purified enzyme preparations to complex cellular extracts.

In its simplest application, Boc-LRR-AMC is used to measure the activity of purified 20S or 26S proteasomes. medchemexpress.comcvmh.frubpbio.com In a typical assay, a known concentration of the purified proteasome is mixed with the Boc-LRR-AMC substrate in a suitable buffer. ubpbio.comubpbio.com For instance, researchers have incubated 20 nM of purified bovine 20S proteasome with 100 µM of Boc-LRR-AMC and monitored the resulting fluorescence. ubpbio.comubpbio.com Such assays are crucial for characterizing the fundamental enzymatic properties of the proteasome and for screening potential inhibitors or activators.

A significant advantage of Boc-LRR-AMC is its utility in more physiologically relevant systems, such as cell lysates. ubpbio.commobitec.comubpbio.com Researchers can prepare lysates from various cell types, including human embryonic kidney (HEK293) cells, and use them to measure endogenous proteasome activity. researchgate.netubpbio.comresearchgate.net In a capture proteasome assay (CAPA), for example, proteasomes from cell lysates are first captured on an antibody-coated plate before being exposed to the Boc-LRR-AMC substrate. researchgate.net This allows for the specific measurement of proteasome activity even in a complex mixture of cellular proteins. researchgate.net A common protocol involves lysing cells and then adding a specific amount of the cell lysate (e.g., 50 µg of HEK293T cell lysate) to a reaction mixture containing the substrate. glpbio.comubpbio.com

The composition and pH of the assay buffer can significantly impact enzyme activity and, consequently, the results of the assay. Therefore, careful optimization of the buffer is necessary. A commonly used reaction buffer for proteasome activity assays includes 20 mM Tris at a pH of 7.1 to 7.5, 50 mM NaCl, and 2 mM β-mercaptoethanol. ubpbio.comubpbio.comubpbio.com The Tris buffer helps maintain a stable pH, while NaCl can influence the ionic strength of the solution. The reducing agent, β-mercaptoethanol, is often included to maintain the proteasome in an active state. The substrate itself is typically dissolved in a solvent like DMSO to create a stock solution before being diluted into the aqueous assay buffer. ubpbio.comubpbio.com

| Component | Typical Concentration | Purpose | Source(s) |

| Tris | 20 mM | pH buffering (pH 7.1-7.5) | ubpbio.comglpbio.comubpbio.comubpbio.com |

| NaCl | 50 mM | Ionic strength | ubpbio.comubpbio.comubpbio.com |

| β-mercaptoethanol | 2 mM | Reducing agent | ubpbio.comubpbio.comubpbio.com |

| DMSO | Varies | Solvent for stock solution | ubpbio.comubpbio.com |

High-Throughput Screening Formats

Boc-LRR-AMC (trifluoroacetate salt) is a key tool in high-throughput screening (HTS) for the discovery of modulators of proteasome activity. Its fluorogenic nature, where cleavage of the substrate by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), provides a readily detectable signal that is proportional to the trypsin-like activity of the proteasome. frontiersin.org This characteristic makes it highly suitable for adaptation into HTS formats.

HTS assays using Boc-LRR-AMC are typically conducted in multi-well plates, such as 96-well or 384-well formats, allowing for the simultaneous testing of large numbers of compounds. ubpbio.comnih.gov The assay involves incubating the 20S or 26S proteasome with the test compounds for a defined period, followed by the addition of Boc-LRR-AMC. nih.govglpbio.com The enzymatic reaction releases AMC, and the resulting fluorescence is measured using a plate reader. ubpbio.comubpbio.com The excitation and emission maxima for AMC are in the range of 340-380 nm and 440-460 nm, respectively. ubpbio.commobitec.com

To identify true inhibitors or activators, control wells are included. These typically consist of the proteasome with the substrate but without any test compound (vehicle control), and wells with substrate alone to measure background fluorescence. ubpbio.com For inhibitor screening, a known proteasome inhibitor like MG132 may be used as a positive control. ubpbio.comubpbio.com The working concentration of Boc-LRR-AMC in these assays generally ranges from 20 µM to 200 µM. ubpbio.comnih.govmobitec.com The data generated from HTS campaigns can be used to determine the concentration-response relationships and the potency (e.g., EC₅₀ or IC₅₀ values) of hit compounds. nih.gov

| Parameter | Value/Range | Source(s) |

| Assay Format | 96-well, 384-well plates | ubpbio.comnih.gov |

| Enzyme Source | Purified 20S or 26S proteasome, cell lysates | ubpbio.comubpbio.com |

| Substrate | Boc-LRR-AMC (trifluoroacetate salt) | medchemexpress.com |

| Working Concentration | 20-200 µM | ubpbio.comnih.govmobitec.com |

| Detection Method | Fluorescence plate reader | ubpbio.comubpbio.com |

| Excitation Wavelength | 340-380 nm | ubpbio.commobitec.com |

| Emission Wavelength | 440-460 nm | ubpbio.commobitec.com |

| Controls | Vehicle (e.g., DMSO), background (substrate only), positive inhibitor (e.g., MG132) | ubpbio.comnih.govubpbio.com |

Use in Cellular Models for Proteasome Function Assessment

The general principle involves preparing cell extracts, incubating them with Boc-LRR-AMC, and measuring the rate of AMC release. ubpbio.com A critical aspect of these cellular assays is to distinguish the proteasome-specific activity from that of other cellular proteases that might also cleave the substrate. mobitec.com This is typically achieved by running parallel reactions in the presence of a potent and specific proteasome inhibitor, such as MG132 or epoxomicin. ubpbio.commobitec.com The fluorescence signal from the inhibitor-treated lysate is considered background and is subtracted from the signal of the untreated lysate to determine the specific proteasome activity. ubpbio.com

The ubiquitin-proteasome system (UPS) is the principal pathway for the degradation of most intracellular proteins in eukaryotes. nih.govnih.gov The 26S proteasome, a large multi-catalytic complex, possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolase or PGPH). nih.gov While the chymotrypsin-like activity is often considered predominant, the inhibition of multiple catalytic sites is generally required to significantly block protein breakdown. nih.gov

Boc-LRR-AMC serves as a specific substrate for the trypsin-like activity, which cleaves after basic amino acid residues in protein substrates. mobitec.com By measuring the rate of Boc-LRR-AMC hydrolysis, researchers can quantify the activity of this specific catalytic site. nih.gov This measurement, often performed in conjunction with assays for the other two activities using substrates like Suc-LLVY-AMC (chymotrypsin-like) and Z-LLE-AMC (caspase-like), provides a comprehensive profile of the proteasome's functional state. nih.govubpbio.com Monitoring these activities is crucial in studies of targeted protein degradation, where small molecules are designed to induce the breakdown of specific proteins via the proteasome. nih.govnih.gov Changes in the activity profile can indicate how the proteasome is affected by or responding to the induced degradation of a target protein.

Dysfunction of the proteasome is implicated in a variety of human diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Consequently, there is significant interest in understanding the mechanisms of proteasome impairment and in discovering ways to restore its function. Boc-LRR-AMC is a valuable tool in this area of research.

In studies of neurodegenerative diseases, for example, researchers have used Boc-LRR-AMC to measure the trypsin-like activity of the proteasome in tissue homogenates and cell models of disease. nih.gov A decrease in the hydrolysis of Boc-LRR-AMC, along with other substrates, can indicate an impairment in proteasome function that may contribute to the accumulation of toxic protein aggregates. nih.gov For instance, in a study using a rat model with a mutant UBQLN2 gene linked to ALS/FTD, a significant decrease in trypsin-like proteasome activity was observed in the later stages of the disease. nih.gov

Conversely, Boc-LRR-AMC is also employed in screening for compounds that can enhance or restore proteasome activity. nih.govnih.gov In such studies, an increase in the fluorescence signal from cleaved AMC in the presence of a test compound would suggest a potential restoration or enhancement of the proteasome's trypsin-like function. nih.gov This approach is critical for identifying potential therapeutic strategies aimed at boosting the cell's protein degradation capacity to clear pathogenic proteins. nih.gov

| Research Area | Model System | Key Finding | Compound(s) Used | Source(s) |

| Proteasome Activity Profiling | HEK293T cell lysates | Demonstrated specific inhibition of trypsin-like activity by MG132. | Boc-LRR-AMC, MG132 | ubpbio.com |

| Neurodegeneration (ALS/FTD) | Mutant UBQLN2 transgenic rat forebrains | Impaired trypsin-like proteasome activity in late-stage disease. | Boc-LRR-AMC | nih.gov |

| Gastric Cancer | Gastric cancer cell extracts | Characterized distinct proteasome activity patterns between different cell types. | Boc-LRR-AMC, Suc-LLVY-AMC, Z-LLE-AMC | researchgate.net |

| Proteasome Activation | Purified 20S proteasome | Identified phenothiazines as enhancers of all three proteolytic activities, including trypsin-like. | Boc-LRR-AMC, Chlorpromazine | nih.gov |

Vi. Role in Peptide Synthesis and Fluorescent Probe Development

Function as a Protected Peptide Derivative in Chemical Synthesis

The "Boc" (tert-butyloxycarbonyl) group on the N-terminus of the leucine (B10760876) residue is a crucial feature of Boc-LRR-AMC, classifying it as a protected peptide derivative. In peptide synthesis, protecting groups like Boc are essential for preventing unwanted side reactions at the N-terminus while the C-terminus is being coupled with another amino acid. youtube.com The Boc group is stable under various conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), a process known as deprotection. youtube.comcreative-peptides.com

The synthesis of peptide-AMC conjugates can be a complex process, often requiring additional steps in the solution phase because the AMC fluorophore lacks a functional group for direct attachment to a solid support. nih.gov However, advancements in solid-phase peptide synthesis (SPPS) have led to the development of novel resins and linkers that facilitate the direct synthesis of peptide-AMCs. nih.gov In principle, a protected peptide fragment like Boc-LRR could be synthesized and then coupled to an AMC-modified support or an AMC-containing amino acid in the final steps of a synthesis.

While Boc-LRR-AMC is typically used as a final product for enzyme assays, its structure as a protected peptide derivative makes it theoretically available for use in further synthetic steps. For instance, after the selective removal of the Boc group, the newly exposed N-terminal amine of the LRR-AMC fragment could be coupled with other amino acids or peptide fragments to create longer and more complex peptides. This strategy, however, is not commonly reported in the literature, as the primary application of Boc-LRR-AMC is as a stand-alone fluorogenic substrate.

Table 1: Chemical Properties of Boc-LRR-AMC (trifluoroacetate salt)

| Property | Value | Reference(s) |

| Formal Name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide, trifluoroacetate (B77799) salt | medchemexpress.com |

| Synonyms | Boc-Leu-Arg-Arg-AMC, Boc-Leu-Arg-Arg-7-amido-4-Methylcoumarin | medchemexpress.comnih.gov |

| Molecular Formula | C₃₃H₅₂N₁₀O₇ • XCF₃COOH | medchemexpress.com |

| Purity | ≥90% | medchemexpress.com |

| Excitation Maximum (of released AMC) | 340-380 nm | medchemexpress.comubpbio.com |

| Emission Maximum (of released AMC) | 440-460 nm | medchemexpress.comubpbio.com |

Application as a Building Block for Peptide-Based Probes

The utility of Boc-LRR-AMC extends beyond its direct use as a substrate. It can conceptually serve as a fundamental building block for the construction of more intricate peptide-based probes. The development of advanced probes, such as those for Förster Resonance Energy Transfer (FRET), often involves the strategic placement of donor and acceptor fluorophores. rsc.org

In such a scenario, the AMC moiety of Boc-LRR-AMC could function as one part of a FRET pair. For example, a second fluorophore with appropriate spectral overlap could be coupled to the N-terminus of the LRR-AMC fragment (after Boc deprotection) or to the side chain of one of the amino acids. Cleavage of the LRR sequence by a target protease would lead to the separation of the FRET pair, resulting in a change in the fluorescence emission spectrum. This ratiometric signal can provide a more robust and reliable readout compared to simple intensity-based measurements. rsc.org

Furthermore, the peptide sequence itself can be extended or modified to incorporate other functionalities. For instance, cell-penetrating peptides could be attached to facilitate the delivery of the probe into living cells for real-time imaging of protease activity. nih.gov While specific examples of using the intact Boc-LRR-AMC molecule as a single building block in the synthesis of more complex probes are not prevalent in published research, the principles of probe design and peptide synthesis support this potential application. researchgate.net

Development of Novel Peptide Substrates with Modified Specificity

The specificity of a peptide substrate is determined by its amino acid sequence. The LRR sequence in Boc-LRR-AMC is specifically recognized by proteases with trypsin-like activity. nih.gov By chemically modifying this sequence, it is possible to develop novel peptide substrates with altered specificity for different proteases.

The principles of residue-specific peptide modification are well-established and offer a versatile toolbox for creating new molecular probes. nih.gov For example, one or more of the amino acids in the LRR sequence could be substituted with other natural or unnatural amino acids. This can be achieved through total synthesis of the new peptide-AMC conjugate. The systematic substitution of amino acids can lead to the identification of new sequences that are selectively cleaved by other proteases of interest.

Moreover, chemical modifications are not limited to the amino acid sequence. The N-terminal Boc group could be replaced with other acyl groups to study their influence on substrate recognition and cleavage kinetics. wordpress.com These modifications can lead to the development of highly specific and sensitive substrates for a wide range of proteases, which is crucial for drug discovery and diagnostics. While the literature contains many examples of creating novel peptide substrates, specific studies detailing the modification of the Boc-LRR-AMC sequence to develop new substrates are not widely reported. However, the general strategies for peptide modification are directly applicable to this compound. rsc.orgnih.gov

Vii. Comparative Analysis and Synergistic Research Approaches

Comparison with Other Fluorogenic and Chromogenic Protease Substrates (e.g., Suc-LLVY-AMC, Z-LLE-AMC)

In the realm of protease activity assessment, a variety of fluorogenic and chromogenic substrates are employed, each with specificities for different protease families or catalytic activities within a protease complex. Boc-LRR-AMC (trifluoroacetate salt) is a key substrate for probing the trypsin-like activity of the proteasome. medchemexpress.comglpbio.com A comparative analysis with other commonly used substrates, such as Suc-LLVY-AMC and Z-LLE-AMC, highlights the distinct applications and specificities of each.

Boc-LRR-AMC is specifically designed to measure the trypsin-like activity of the 20S and 26S proteasome. medchemexpress.comubpbio.com This activity is characterized by the cleavage of peptide bonds after basic amino acid residues, such as arginine (Arg). The peptide sequence Leu-Arg-Arg (LRR) in Boc-LRR-AMC mimics this natural cleavage site. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, which can be quantified to determine enzyme activity.

Suc-LLVY-AMC , on the other hand, is a fluorogenic substrate used to measure the chymotrypsin-like activity of the 20S proteasome, as well as calpains and other chymotrypsin-like proteases. ubpbio.comaatbio.comeurogentec.com Its peptide sequence, Leu-Leu-Val-Tyr (LLVY), is recognized and cleaved by proteases that target peptide bonds following large hydrophobic residues like tyrosine (Tyr). Similar to Boc-LRR-AMC, cleavage of Suc-LLVY-AMC liberates the fluorescent AMC molecule. ubpbio.commedchemexpress.com

Z-LLE-AMC is a fluorogenic substrate for the caspase-like or peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the 26S proteasome or its 20S proteolytic core. medchemexpress.com The peptide sequence Leu-Leu-Glu (LLE) is cleaved after an acidic residue, glutamate (B1630785) (Glu). This substrate is particularly useful for distinguishing the activity of the constitutive proteasome, as it is not efficiently hydrolyzed by the immunoproteasome. adipogen.comsouth-bay-bio.com

The choice of substrate is therefore critical for dissecting the different catalytic activities of the proteasome and other proteases. For instance, to specifically assess the trypsin-like activity of the proteasome, Boc-LRR-AMC would be the substrate of choice. ubpbio.comubpbio.com To investigate chymotrypsin-like activity, Suc-LLVY-AMC would be employed. ubpbio.comaatbio.com For specific measurement of the constitutive proteasome's caspase-like activity, Z-LLE-AMC is the preferred substrate. adipogen.comsouth-bay-bio.com

It is important to note that while these substrates are designed for specific protease activities, there can be some level of cross-reactivity. Therefore, researchers often use a panel of these substrates in parallel to obtain a comprehensive profile of protease activity in a given sample. Furthermore, the use of specific protease inhibitors in control experiments is crucial to confirm the identity of the enzyme responsible for substrate cleavage. ubpbio.comubpbio.com

Interactive Data Table: Comparison of Fluorogenic Protease Substrates

| Feature | Boc-LRR-AMC (trifluoroacetate salt) | Suc-LLVY-AMC | Z-LLE-AMC |

| Full Name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide, trifluoroacetate (B77799) salt | N-(3-carboxy-1-oxopropyl)-L-leucyl-L-leucyl-L-valyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-glutamine |

| Target Activity | Trypsin-like activity of the 20S and 26S proteasome medchemexpress.com | Chymotrypsin-like activity of the 20S proteasome, calpains, and other chymotrypsin-like proteases ubpbio.comaatbio.comeurogentec.com | Caspase-like (post-glutamate peptide hydrolase) activity of the 26S proteasome or 20S proteolytic core medchemexpress.com |

| Peptide Sequence | Boc-Leu-Arg-Arg | Suc-Leu-Leu-Val-Tyr ubpbio.com | Z-Leu-Leu-Glu medchemexpress.com |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-methylcoumarin (AMC) aatbio.com | 7-amino-4-methylcoumarin (AMC) |

| Excitation Maxima | 340-360 nm | 360 nm | 340-360 nm |

| Emission Maxima | 440-460 nm | 460 nm | 440-460 nm |

Integration with Other Biochemical Techniques (e.g., Western Blot, SDS-PAGE)

The data obtained from fluorogenic substrate assays using Boc-LRR-AMC can be significantly enhanced and validated by integrating it with other established biochemical techniques like Western Blotting and SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). This multi-pronged approach provides a more comprehensive understanding of protease function and regulation.

SDS-PAGE and Western Blotting are fundamental techniques for separating proteins based on their molecular weight and for detecting specific proteins of interest, respectively. When studying the proteasome, for instance, one can use SDS-PAGE to separate the various subunits of the 20S and 26S proteasome complexes. Following separation, Western blotting with antibodies specific to different proteasome subunits can confirm the presence and relative abundance of these components in the experimental sample.

The integration of these techniques is particularly powerful. For example, a researcher might observe a change in the trypsin-like activity of the proteasome using the Boc-LRR-AMC assay after treating cells with a particular compound. To understand the mechanism behind this change, they could then perform a Western blot to see if the expression levels of specific proteasome subunits have been altered. An increase in the expression of catalytic β-subunits could explain the observed increase in enzymatic activity.

Furthermore, fluorescent Western blotting offers advantages in quantification and multiplexing, allowing for the simultaneous detection of multiple proteins on the same blot. bio-rad.comthermofisher.comthermofisher.com This can be particularly useful for correlating changes in the levels of different proteasome subunits or regulatory proteins with the enzymatic activity measured by the Boc-LRR-AMC assay. For instance, one could simultaneously probe for a catalytic subunit and a regulatory cap subunit to see if their expression levels change in a coordinated manner. The sensitivity of fluorescent Western blotting can be further enhanced through techniques like using fluorescently labeled secondary antibodies or tertiary fluorescent conjugates. researchgate.netnih.gov

In essence, while Boc-LRR-AMC assays provide a quantitative measure of enzymatic activity, Western blotting and SDS-PAGE offer crucial information about the protein machinery responsible for that activity. The combination of these methods allows for a more complete picture, linking changes in protease activity to specific alterations in protein expression and complex assembly.

Combined In Silico and In Vitro Methodologies in Enzyme Research

The synergy between computational (in silico) and experimental (in vitro) approaches has revolutionized enzyme research, and the study of proteases using substrates like Boc-LRR-AMC is no exception. This integrated strategy allows for a deeper understanding of enzyme-substrate interactions, inhibitor design, and the molecular basis of enzyme function.

In silico approaches , such as molecular docking and molecular dynamics (MD) simulations, provide a virtual window into the molecular world. rsc.org Researchers can use these computational tools to model the three-dimensional structure of a protease and predict how a substrate like Boc-LRR-AMC or a potential inhibitor binds to its active site. nih.govmdpi.com This can reveal key amino acid residues involved in substrate recognition and catalysis. For instance, docking studies can help visualize the specific interactions between the arginine residues of Boc-LRR-AMC and the S1 pocket of the proteasome's trypsin-like active site.

These computational predictions can then guide and inform in vitro experiments . nih.gov For example, if an in silico model suggests that a particular amino acid is crucial for binding Boc-LRR-AMC, a researcher can use site-directed mutagenesis to change that amino acid in the enzyme and then test the activity of the mutant enzyme using the Boc-LRR-AMC assay. A significant decrease in activity would experimentally validate the computational prediction.

This iterative cycle of in silico prediction and in vitro validation is a powerful paradigm in modern drug discovery and enzyme engineering. youtube.com It allows for the rational design of more specific and potent enzyme inhibitors. By understanding the precise molecular interactions, researchers can design small molecules that bind more tightly to the active site than the natural substrate, effectively blocking the enzyme's function.

The combination of these methodologies is not limited to inhibitor design. It can also be used to understand the effects of mutations on enzyme function, to predict the substrate specificity of newly discovered enzymes, and to engineer enzymes with novel catalytic properties. In the context of Boc-LRR-AMC, this integrated approach can provide a detailed and dynamic picture of how the proteasome recognizes and cleaves its substrates, contributing to our fundamental understanding of this vital cellular machine.

Q & A

Q. What is the mechanistic role of Boc-LRR-AMC (trifluoroacetate salt) in protease activity assays?

Boc-LRR-AMC is a fluorogenic substrate designed to measure trypsin-like activity of proteasomes. The trifluoroacetate (TFA) salt ensures solubility and stability. Upon enzymatic cleavage between the arginine residue and the 7-amido-4-methylcoumarin (AMC) moiety, free AMC is released, emitting fluorescence at 460 nm (excitation: 380 nm). This allows real-time quantification of protease activity . Methodological Note : Use a fluorescence plate reader with appropriate filters. Calibrate using AMC standards to establish a linear response curve.

Q. How should Boc-LRR-AMC stock solutions be prepared and stored?

Reconstitute lyophilized powder in anhydrous DMSO (e.g., 10 mM stock). Vortex and centrifuge (10,000 × g, 5 min) to remove particulates. Aliquot and store at -80°C to prevent freeze-thaw degradation. Avoid aqueous buffers during storage, as hydrolysis may occur . Critical Step : Confirm peptide concentration via UV-Vis (AMC extinction coefficient: ε₃₈₀ = 13,500 M⁻¹cm⁻¹) to account for trifluoroacetate counterion mass .

Q. What controls are essential for validating Boc-LRR-AMC-based assays?

Include:

- Negative control : Substrate + buffer (no enzyme).

- Positive control : Substrate + purified trypsin or known protease.

- Blank : Buffer + enzyme (no substrate).

Measure background fluorescence and subtract from experimental values. Validate specificity using protease inhibitors (e.g., MG-132 for proteasomes) .

Advanced Research Questions

Q. How can assay conditions be optimized for Boc-LRR-AMC in complex biological samples (e.g., cell lysates)?

- Sample preparation : Pre-clear lysates via centrifugation (16,000 × g, 15 min) to remove debris. Use protease inhibitor cocktails sparingly to avoid target inhibition.

- Kinetic parameters : Determine and via Michaelis-Menten plots. Typical working concentrations: 10–100 µM substrate in HEPES buffer (pH 7.4, 37°C).

- Interference mitigation : Dialyze samples to remove free AMC or TFA contaminants that may quench fluorescence .

Q. How to resolve contradictions in Boc-LRR-AMC activity data across studies?

- Source variation : Compare lot-specific peptide purity (≥95% by HPLC) and trifluoroacetate content (varies by synthesis batch) .

- Environmental factors : TFA residues from synthesis can alter pH; confirm buffer ionic strength (e.g., 100 mM NaCl) to stabilize enzyme-substrate interactions .

- Instrument calibration : Normalize fluorescence readings using internal standards (e.g., free AMC) across laboratories .

Q. What advanced techniques complement Boc-LRR-AMC for protease characterization?

Q. How does Boc-LRR-AMC compare to other fluorogenic substrates (e.g., Suc-LLVY-AMC)?

Q. What are the stability limits of Boc-LRR-AMC under varying pH and temperature?

- pH stability : Optimal activity at pH 7.0–8.0. Avoid <pH 5.0 (TFA protonation reduces solubility).

- Thermal stability : Stable at 4°C for 24 hours; activity declines >37°C due to AMC photobleaching.

- Long-term storage : Lyophilized powder stable at -80°C for >2 years; avoid repeated thawing of aliquots .

Q. How to adapt Boc-LRR-AMC for in vivo or ex vivo applications?

- Toxicity considerations : TFA counterions may exhibit cytotoxicity at >1 mM; optimize dosing in animal models .

- Delivery : Use cell-penetrating peptides (e.g., Antennapedia) to enhance intracellular substrate delivery .

- Imaging : Combine with two-photon microscopy for real-time tracking in tissues .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.